molecular formula C13H18ClF2N3O2 B14921653 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone

Cat. No.: B14921653
M. Wt: 321.75 g/mol
InChI Key: UMMZUMMLOLZSDT-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with chlorine, difluoromethyl, and methyl groups, as well as a morpholino group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the morpholino group to the ethanone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on mitochondrial respiratory chain enzymes, disrupting cellular respiration in target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE is unique due to its combination of a pyrazole ring with a morpholino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClF2N3O2

Molecular Weight

321.75 g/mol

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C13H18ClF2N3O2/c1-7-4-18(5-8(2)21-7)10(20)6-19-9(3)11(14)12(17-19)13(15)16/h7-8,13H,4-6H2,1-3H3

InChI Key

UMMZUMMLOLZSDT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C(=C(C(=N2)C(F)F)Cl)C

Origin of Product

United States

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